molecular formula C25H17Cl2NO6 B4296365 2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B4296365
M. Wt: 498.3 g/mol
InChI Key: JXCVAVXAPWVPMC-LNVKXUELSA-N
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Description

2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzoyl group, dichlorophenyl group, and a pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzoyl Group: This step often involves a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Dichlorophenyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Phenoxyacetic Acid Moiety: This step involves the reaction of phenol with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its unique structure may allow it to act as an inhibitor or activator of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}propionic acid
  • {4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}butyric acid

Uniqueness

The uniqueness of 2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-[(3Z)-2-(2,4-dichlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO6/c26-15-6-11-18(19(27)12-15)22-21(23(31)14-4-2-1-3-5-14)24(32)25(33)28(22)16-7-9-17(10-8-16)34-13-20(29)30/h1-12,22,31H,13H2,(H,29,30)/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCVAVXAPWVPMC-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=C(C=C(C=C4)Cl)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 2
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 3
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 4
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

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